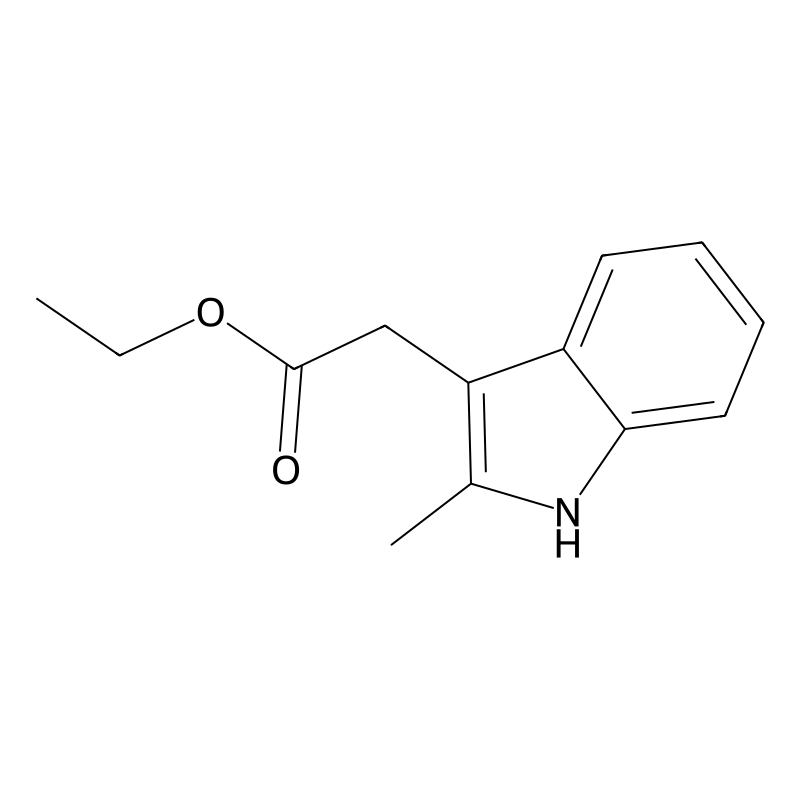

Ethyl 2-methyl-3-indoleacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-methyl-3-indoleacetate (CAS: 21909-49-9) is an organic compound containing an indole ring structure. Indoles are a class of nitrogen-containing heterocyclic compounds found in nature and known for their diverse biological activities []. While the specific research applications of Ethyl 2-methyl-3-indoleacetate itself are not extensively documented, its structural similarity to other bioactive indoles suggests potential areas of investigation.

Potential Research Areas

- Synthesis of Complex Molecules: Ethyl 2-methyl-3-indoleacetate could serve as a starting material for the synthesis of more complex indole-based molecules with targeted biological properties. The reactive ester group allows for further chemical modifications to introduce various functional groups [].

- Indole Scaffold for Drug Discovery: The indole ring system is a prevalent scaffold in many clinically used drugs. Research efforts might explore Ethyl 2-methyl-3-indoleacetate as a starting point for developing new therapeutic agents by incorporating structural modifications based on the desired biological activity [].

- Probing Biological Processes: Ethyl 2-methyl-3-indoleacetate might be a useful tool in studies investigating cellular processes or signaling pathways influenced by indole-containing molecules. By studying its interactions with biological systems, researchers could gain insights into the mechanisms of action of natural indoles [].

Ethyl 2-methyl-3-indoleacetate is an organic compound with the chemical formula C₁₃H₁₅NO₂. It is classified as an indole derivative, characterized by the presence of an indole ring—a bicyclic structure composed of a benzene ring fused to a pyrrole ring—substituted with an ethyl ester group and a methyl group at specific positions. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture.

- Decarboxylation: Under acidic or basic conditions, the ethyl ester group can be hydrolyzed, leading to the release of carbon dioxide and formation of 2-methylindole.

- Electrophilic Substitution: The indole moiety is prone to electrophilic substitution reactions, particularly at the C-3 position due to its electron-rich nature. This can lead to various derivatives depending on the electrophile used .

- Nucleophilic Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon, leading to the formation of new compounds .

Ethyl 2-methyl-3-indoleacetate exhibits notable biological activities. Research indicates that indole derivatives often possess anti-inflammatory, antimicrobial, and herbicidal properties. For instance, similar compounds have shown effectiveness against various plant pathogens and pests, making them valuable in agricultural applications . Additionally, some studies suggest potential anticancer activities, although more research is needed to establish definitive therapeutic effects.

The synthesis of Ethyl 2-methyl-3-indoleacetate typically involves several steps:

- Starting Materials: The synthesis often begins with indole or its derivatives.

- Alkylation: Indole undergoes alkylation using reagents like methyl iodide or bromoalkanes in the presence of strong bases (e.g., sodium hydride or lithium diisopropylamide) to introduce the methyl group .

- Esterification: The resulting product is then treated with ethyl chloroacetate or similar reagents under acidic or basic conditions to form the ethyl ester .

- Purification: The final product is purified through techniques such as recrystallization or chromatography.

Ethyl 2-methyl-3-indoleacetate has various applications across different domains:

- Agriculture: Its herbicidal properties make it useful in developing herbicides that target specific weeds without harming crops .

- Pharmaceuticals: The compound's biological activities suggest potential uses in drug development, particularly for anti-inflammatory and anticancer therapies.

- Research: It serves as a valuable intermediate in synthesizing other complex indolic compounds for further study in medicinal chemistry.

Studies on Ethyl 2-methyl-3-indoleacetate's interactions reveal its potential effects on biological systems:

- Plant Interaction: Research indicates that this compound may interact with specific biochemical pathways in plants, affecting growth and development, which is critical for its use as a herbicide .

- Cellular Mechanisms: Investigations into its mechanism of action suggest that it may influence cellular signaling pathways related to inflammation and cancer cell proliferation .

Several compounds share structural similarities with Ethyl 2-methyl-3-indoleacetate. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Methyl Indole-3-acetate | Indole derivative | Known for plant growth regulation |

| Ethyl Indole-2-carboxylate | Indole derivative | Exhibits antimicrobial properties |

| Methyl 3-indoleacetate | Indole derivative | Used in studies for anticancer activity |

Uniqueness of Ethyl 2-Methyl-3-Indoleacetate

What distinguishes Ethyl 2-methyl-3-indoleacetate from these similar compounds is its specific substitution pattern on the indole ring and its unique biological activity profile. While other indole derivatives may share similar structural features, their reactivity and interaction with biological systems can differ significantly based on these substitutions.

Fischer Indole Synthesis: Mechanism and Substrate Specificity

The Fischer indole synthesis represents the most established and widely utilized method for constructing indole frameworks, including ethyl 2-methyl-3-indoleacetate derivatives [1] [2]. This classical transformation involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazines and carbonyl compounds [1]. The reaction mechanism proceeds through a complex multi-step pathway involving protonation, tautomerization, and a crucial [3] [3]-sigmatropic rearrangement [4] [2].

The mechanistic pathway initiates with the formation of a phenylhydrazone intermediate from the condensation of phenylhydrazine with the appropriate ketone or aldehyde [2]. Under acidic conditions, this hydrazone undergoes protonation followed by isomerization to the enamine tautomer [2]. The critical step involves an irreversible [3] [3]-sigmatropic rearrangement where the nitrogen-nitrogen bond is cleaved, resulting in the formation of a diimine intermediate [4] [2]. Subsequent re-aromatization of the benzene ring provides an anilino imine, whose nucleophilic amine group attacks the imine intramolecularly to afford the amino indoline [2]. The final step involves the acid-catalyzed elimination of ammonia and aromatization to deliver the indole product [2].

The substrate specificity of the Fischer indole synthesis demonstrates remarkable tolerance for various functional groups and substitution patterns [1] [5]. Electron-donating and electron-withdrawing substituents on the aromatic ring are generally well-tolerated, with yields ranging from 60 to 95% depending on the specific substrate and reaction conditions [1] [6]. The reaction exhibits particular efficiency with ketones bearing alkyl substituents adjacent to the carbonyl group, making it ideally suited for the synthesis of 2-methyl-substituted indole derivatives [5] [6].

| Parameter | Typical Values | Reference |

|---|---|---|

| Temperature Range | 60-200°C | [1] [7] |

| Catalyst Type | Brønsted or Lewis acids | [1] |

| Common Catalysts | Hydrochloric acid, Sulfuric acid, Boron trifluoride, Zinc chloride, Aluminum chloride | [1] |

| Reaction Time | 2-48 hours | [6] [8] |

| Substrate Ratio | Phenylhydrazine:Ketone 1:1-1.05 | [7] |

Cyclization of Ethyl Acetoacetate with Aryl Hydrazines

The cyclization of ethyl acetoacetate with aryl hydrazines represents a fundamental approach to accessing indole-3-acetate derivatives [9] [10]. This transformation exploits the β-dicarbonyl nature of ethyl acetoacetate, which provides enhanced reactivity toward hydrazine nucleophiles [9]. The reaction typically proceeds under mild acidic conditions, with the ketone functionality of acetoacetate serving as the electrophilic partner for hydrazone formation [9].

Research investigations have demonstrated that the reaction kinetics are significantly influenced by the pH of the reaction medium [9]. Nuclear magnetic resonance studies reveal that the addition step to form the carbinolamine intermediate occurs with rate constants on the order of 10³ M⁻¹ s⁻¹ [9]. The subsequent dehydration and cyclization steps proceed at comparable rates in the pH range of 8.8-9.2, distinguishing this system from analogous hydroxylamine reactions [9].

The stereochemical outcome of the cyclization process has been extensively studied, revealing that both cis and trans isomers of the starting alkene can be employed to obtain the desired indole products [11]. This lack of stereospecificity is attributed to the radical nature of the cyclization mechanism and the ability of intermediate species to equilibrate during the reaction course [11]. Temperature optimization studies indicate that reactions conducted at 110°C provide optimal conversion rates while minimizing side product formation [7].

Catalytic Systems: Azobisisobutyronitrile/Tri-n-Butyltin Hydride Mediated Pathways

The azobisisobutyronitrile/tri-n-butyltin hydride catalytic system represents a powerful alternative for indole synthesis through radical cyclization mechanisms [12] [11] [13]. This methodology involves the radical cyclization of ortho-alkenylphenyl isocyanides in the presence of tri-n-butyltin hydride and azobisisobutyronitrile as the radical initiator [12] [13]. The reaction proceeds via 5-exo-trig cyclization of the imidoyl radical intermediate to form 2-stannyl-3-substituted indoles [12] [13].

The mechanism initiates with the formation of tributyltin radicals from azobisisobutyronitrile, which subsequently attack the isocyano carbon to generate alpha-stannoimidoyl radicals [11]. These radicals undergo intramolecular cyclization to form five-membered ring systems, with the propagation of new tin radicals maintaining the chain reaction [11]. For substrates bearing simple alkyl groups, competing 6-endo-trig cyclization can lead to tetrahydroquinoline derivatives as undesired byproducts [12] [13].

Optimization studies have revealed that this competing cyclization can be effectively suppressed by employing ethanethiol in five-fold excess relative to the starting isocyanide, rather than tri-n-butyltin hydride [12] [13]. The resulting 2-stannylindole intermediates serve as versatile synthetic platforms, readily participating in Stille coupling reactions to afford 2,3-disubstituted indoles in one-pot procedures [12] [13]. Additionally, these intermediates can be converted to 2-iodoindoles through treatment with iodine or N-iodosuccinimide, providing access to substrates suitable for further cross-coupling transformations [12] [13].

| Catalytic System | Mechanism | Temperature | Yield Range |

|---|---|---|---|

| Azobisisobutyronitrile/Tri-n-butyltin Hydride | Radical cyclization via 5-exo-trig | 80-110°C | 40-98% |

| Palladium/Ligand Systems | Cross-coupling/cyclization | 80-150°C | 50-93% |

| Copper-based Catalysts | Carbon-Hydrogen activation/cyclization | 60-120°C | 60-90% |

| Lewis Acids | Electrophilic activation | 25-100°C | 70-95% |

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies have emerged as versatile alternatives for indole synthesis, offering complementary reactivity profiles to traditional Fischer indolization [14] [15]. These approaches typically involve the formation of carbon-carbon or carbon-nitrogen bonds through palladium-mediated cyclization processes [14]. The most prevalent strategies include Sonogashira coupling followed by intramolecular hydroamination, Heck cyclization sequences, and direct annulation reactions [14].

The Sonogashira coupling approach involves the initial cross-coupling of 2-iodoanilines with terminal alkynes to form 2-ethynylanilines, which subsequently undergo base-promoted cyclization to afford 2-substituted indoles [16]. Tetrabutylammonium fluoride has proven particularly effective as both a base and fluoride source for this cyclization, proceeding at refluxing or room temperature in tetrahydrofuran with excellent functional group tolerance [16]. The reaction accommodates bromo, chloro, cyano, ethoxycarbonyl, and ethynyl substituents without competitive side reactions [16].

Recent developments have focused on palladium-catalyzed carbonylative cross-coupling reactions for indole alkaloid synthesis [15]. These transformations exploit indolylborate intermediates as versatile synthetic building blocks, enabling the construction of complex dimeric indole structures through controlled coupling processes [15]. The methodology has been successfully applied to the synthesis of natural products including yuechuke through palladium-catalyzed carbonylative cross-coupling [15].

Advanced palladium systems incorporating N-heterocyclic carbene ligands have demonstrated enhanced reactivity and substrate scope [14]. These catalytic systems enable the direct annulation of appropriately substituted anilines with alkyne partners under mild conditions [14]. The reaction mechanism involves initial coordination of the alkyne to palladium, followed by intramolecular cyclization and subsequent functionalization to afford densely substituted indole products [14].

Microwave-Assisted Solid-Phase Synthesis

Microwave-assisted solid-phase synthesis represents an environmentally benign approach to indole construction, offering advantages in terms of reaction rates, yields, and selectivity [17] [18]. This methodology exploits the selective absorption of microwave energy by polar molecules, leading to enhanced reaction rates while maintaining mild overall reaction conditions [17]. The coupling of microwave irradiation with solid-supported reagents enables unique chemical processes with enhanced reaction rates, higher yields, and greater selectivity [17].

Solid-phase synthesis protocols for 2,3,5-trisubstituted indoles have been developed starting from resin-bound aniline derivatives [18]. The synthetic sequence involves palladium-mediated coupling of aryl iodides with terminal alkynes, followed by intramolecular cyclization to form the indole core [18]. Subsequent acylation at the C-3 position with acid chlorides in the presence of aluminum chloride catalyst introduces additional substitution [18]. The indole C-5 position can be further diversified through Sonogashira or Suzuki coupling reactions with aryl bromides [18].

The microwave-assisted approach offers significant advantages over conventional heating methods, including reduced reaction times from hours to minutes, improved yields, and enhanced product purity [17]. The solid-state technique circumvents limitations associated with microwave-assisted reactions in solvents, such as high pressure development and the need for specialized vessels [17]. Reactions proceed rapidly at atmospheric pressure, making the methodology suitable for large-scale applications [17].

Comparative studies between microwave-assisted solid-phase methods and conventional solution-phase approaches demonstrate superior performance of the former in terms of both efficiency and environmental impact [17]. The solvent-free technique coupled with short reaction times makes this procedure particularly attractive for sustainable synthesis applications [17]. Product isolation is simplified through direct cleavage from the solid support, minimizing purification requirements [18].

Process Chemistry Considerations

Solvent Selection and Reaction Kinetics in Toluene Systems

Solvent selection plays a critical role in optimizing indole synthesis reactions, with toluene emerging as a particularly effective medium for various cyclization processes [19] [20]. Systematic solvent screening studies have demonstrated that toluene provides superior performance compared to alternative solvents including tetrahydrofuran, cyclopentyl methyl ether, dimethoxyethane, and 1,4-dioxane [19]. In tandem cyclization/rearrangement reactions, toluene systems achieve assay yields of 92%, representing the highest conversion among tested solvents [19].

The enhanced performance of toluene as a reaction medium can be attributed to several factors including optimal solubility characteristics for organic substrates, thermal stability at elevated reaction temperatures, and minimal interference with catalytic systems [19]. Kinetic studies reveal that reactions conducted in toluene exhibit favorable reaction profiles with reduced side product formation compared to more polar solvents [19]. The aromatic nature of toluene provides additional stabilization for aromatic transition states and intermediates [19].

Temperature optimization in toluene systems typically requires careful balance between reaction rate and selectivity [19]. Studies utilizing lithium bis(trimethylsilyl)amide as base demonstrate optimal performance at 60°C, with higher temperatures leading to increased side product formation [19]. Alternative bases such as potassium bis(trimethylsilyl)amide require modified conditions, including the addition of 18-crown-6 ether and elevated temperatures of 80°C for optimal conversion [19].

The reaction kinetics in toluene systems have been extensively characterized through nuclear magnetic resonance monitoring [21]. Flow studies reveal that indole isomerization and decomposition reactions in toluene follow first-order kinetics with rate constants of 10¹⁵·⁷⁸ exp(-83.6 × 10³/RT) s⁻¹ [21]. These kinetic parameters provide valuable guidance for process optimization and scale-up considerations [21].

Purification Protocols: Column Chromatography and Recrystallization

The purification of indole derivatives, including ethyl 2-methyl-3-indoleacetate, requires carefully optimized protocols to achieve the high purity standards required for pharmaceutical and research applications [22] [23] [24]. Column chromatography represents the primary purification method, typically employing silica gel as the stationary phase with various solvent systems optimized for specific indole derivatives [25] [24].

Silica gel chromatography using ethyl acetate:hexanes or acetonitrile:dichloromethane solvent systems has proven particularly effective for indole purification [25]. The choice of solvent system depends on the specific substitution pattern and polarity of the target compound [25]. For ethyl 2-methyl-3-indoleacetate derivatives, gradient elution protocols typically begin with low polarity solvents and gradually increase polarity to achieve optimal separation [24].

Detection methods for thin-layer chromatography monitoring employ specialized chromogenic reagents optimized for indole derivatives [26] [27]. The van Urk-Salkowski reagent provides high sensitivity and specificity for indole compounds, with detection limits between 25 and 50 ng for most indole derivatives [26] [27]. This reagent system exhibits excellent specificity, showing minimal interference from phenols, hydroxy- and amino-benzoic acids, and other common organic compounds [26] [27]. Color development is rapid, requiring only 10 minutes from application to full development, with colors ranging from yellow for indole-3-glyoxylamide derivatives to blue for melatonin-type compounds [26] [27].

Recrystallization protocols for indole compounds typically employ polar protic solvents such as ethanol or ethyl ether [28] [29]. The physical properties of ethyl 2-methyl-3-indoleacetate, including a melting point of 95°C in ethyl ether and density of 1.11-1.158 g/mL at 25°C, guide the selection of appropriate recrystallization conditions [29] [30]. The recrystallization process involves dissolution in hot solvent followed by controlled cooling to promote crystal formation while excluding impurities [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ | [29] [30] |

| Molecular Weight | 217.26 g/mol | [29] [30] |

| Density | 1.11-1.158 g/mL at 25°C | [31] [30] |

| Melting Point | 95°C (in ethyl ether) | [29] |

| Boiling Point | 195-196°C at 3.5 mmHg | [31] [30] |

| Refractive Index | n₂₀/D 1.571 | [31] [30] |

Advanced purification techniques include the use of amino anion exchange minicolumns combined with high-resolution C18 columns for specialized applications [22] [23]. These methods provide enhanced recovery rates of 40-50% compared to traditional solvent partitioning procedures while reducing sample preparation time by two-thirds [22] [23]. The methodology enables simultaneous processing of multiple samples, making it particularly suitable for high-throughput applications [22] [23].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant